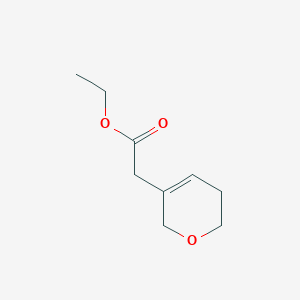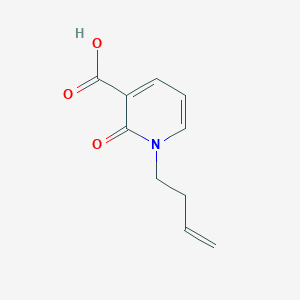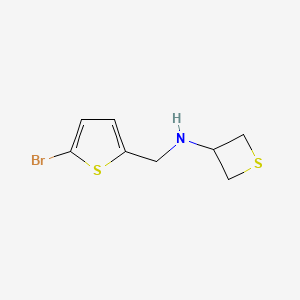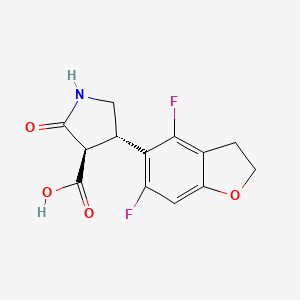
Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate is an organic compound with the molecular formula C9H14O3 It is a derivative of pyran, a six-membered oxygen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate can be synthesized through the reaction of 3,4-dihydro-2H-pyran with ethyl 2-hydroxyacetate in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH). The reaction is typically carried out in toluene at room temperature overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving pyran derivatives.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further biochemical reactions. The pyran ring can also interact with enzymes and other proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- 5,6-Dihydro-2H-pyran-2-one
- 2-Methyl-5,6-dihydro-2H-pyran
Uniqueness
Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate is unique due to its specific structural features, such as the position of the ethyl ester group and the dihydropyran ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl 2-(3,6-dihydro-2H-pyran-5-yl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h4H,2-3,5-7H2,1H3 |
InChIキー |
MAXFDPZMEUDXFY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13338916.png)




![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)

![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
